molecular formula C12H10F2N2OS2 B2383069 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide CAS No. 942009-60-1

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

Cat. No.: B2383069
CAS No.: 942009-60-1
M. Wt: 300.34
InChI Key: ZFNZHGNTKNFGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two fluorine atoms on the benzene ring and a thiazole ring substituted with a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 3,4-difluorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Fluorinated Benzamides: Compounds such as 3,4-difluorobenzamide and 3,4-difluoro-N-methylbenzamide have similar fluorinated benzene rings.

Uniqueness

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is unique due to the combination of its fluorinated benzene ring and thiazole moiety with a methylthio group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3,4-Difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

  • Molecular Formula : C12H10F2N2OS
  • Molecular Weight : 300.4 g/mol
  • CAS Number : 942009-60-1

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate benzamide precursors. Reaction conditions often include the use of bases like triethylamine in organic solvents such as dichloromethane under reflux conditions. Purification is generally achieved through column chromatography to yield high-purity products .

1. Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi.

  • Mechanism : The mechanism is believed to involve inhibition of microbial growth by interfering with specific enzymatic pathways essential for bacterial survival .

2. Anticancer Properties

Several studies have explored the anticancer potential of thiazole-based compounds. The compound has been evaluated for its ability to inhibit cancer cell proliferation.

  • Case Study : A study demonstrated that thiazole derivatives exhibited anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3), with specific compounds showing IC50 values in the micromolar range .
CompoundTarget Cell LineIC50 (µM)
YH-9SK-BR-30.20
YH-10MCF-70.35

3. Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, thiazole derivatives are being investigated for their potential as allosteric modulators in various biological pathways.

  • Research Findings : Compounds similar to this compound have shown promise in modulating glutamate receptors, which are critical in neurological disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways crucial for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The compound can also act on receptors involved in signaling pathways, leading to altered cellular responses .

Properties

IUPAC Name

3,4-difluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS2/c1-18-5-8-6-19-12(15-8)16-11(17)7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNZHGNTKNFGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.